Superior Clinical Efficacy in Human Fascioliasis Compared to Praziquantel
In a clinical study of human fascioliasis, bithionol (administered as bithionolate sodium) achieved a 100% cure rate (13/13 patients), whereas praziquantel was effective in only 50% of cases (4/8 patients). Notably, three of the four patients who failed praziquantel therapy were subsequently cured with bithionol [1]. This direct head-to-head comparison establishes bithionol as the more reliable therapeutic option for Fasciola infections.
| Evidence Dimension | Clinical cure rate in human fascioliasis |
|---|---|
| Target Compound Data | 13/13 patients (100%) cured |
| Comparator Or Baseline | Praziquantel: 4/8 patients (50%) cured |
| Quantified Difference | 50 percentage point absolute increase in cure rate |
| Conditions | Human subjects with diagnosed fascioliasis; standard oral dosing |
Why This Matters
For procurement decisions in clinical settings or drug development programs targeting fascioliasis, this 50% absolute difference in cure rate represents a critical efficacy advantage that directly impacts patient outcomes and trial success probabilities.
- [1] Yoshimura K, et al. Human Fascioliasis: Comparison of a Fasciolicidal Effect of Bithionol and Praziquantel. Kansenshogaku Zasshi. 1997;71(11):1142-1147. View Source
